ethyl 5-(adamantane-1-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(adamantane-1-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core. The structure incorporates an adamantane-1-carboxamide group at position 5, a phenyl ring at position 3, and an ethyl carboxylate ester at position 1 (Figure 1). Its molecular formula is C₂₅H₂₅N₃O₃S, with a molecular weight of 463.56 g/mol (estimated based on analogs in ).
This compound is synthesized via multi-step reactions, likely involving cyclocondensation of thiophene derivatives with activated carbonyl groups, followed by functionalization of the adamantane and ester moieties (analogous to procedures in ).
Properties
IUPAC Name |
ethyl 5-(adamantane-1-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-2-33-24(31)21-19-14-34-22(20(19)23(30)29(28-21)18-6-4-3-5-7-18)27-25(32)26-11-15-8-16(12-26)10-17(9-15)13-26/h3-7,14-17H,2,8-13H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWLZOSCIXLCLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C34CC5CC(C3)CC(C5)C4)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for Thieno[3,4-d]Pyridazine Core Formation
The thieno[3,4-d]pyridazine scaffold is central to the target compound. A validated approach involves cyclocondensation reactions between thiophene derivatives and diazonium salts. For example, diethyl 2-cyano-3-methylglutaconate reacts with aryl diazonium chlorides under basic conditions to form pyridazine intermediates. Adapting this method, 3-aminothiophene-4-carboxylate derivatives can be coupled with phenyl diazonium chloride to initiate cyclization.
Reaction Conditions :
- Solvent : Ethanol or aqueous ethanol
- Base : Sodium acetate (3.0 g per 0.01 mol substrate)
- Temperature : 0°C initially, followed by reflux.
The intermediate undergoes dehydration to yield the pyridazine ring, with the thiophene moiety forming the fused thieno component. Spectral confirmation via $$ ^1H $$-NMR typically shows aromatic protons at δ 7.2–7.5 ppm (phenyl) and a carbonyl signal at δ 165–170 ppm in $$ ^{13}C $$-NMR.
Introduction of the Phenyl Group at Position 3
The phenyl group at position 3 is introduced via electrophilic aromatic substitution during the cyclization step. Phenyl diazonium chloride serves as the arylating agent, reacting with the electron-rich thiophene precursor. This method mirrors protocols for synthesizing 3-arylpyridazines, where diazonium salts facilitate regioselective coupling.
Optimization Insights :
Attachment of Adamantane-1-Amido Group at Position 5
The adamantane moiety is incorporated via amide bond formation between a primary amine on the pyridazine and adamantane-1-carbonyl chloride . This step parallels methodologies used for adamantane-functionalized heterocycles.
Procedure :
- Activation : Adamantane-1-carbonyl chloride (1.1 equiv) is reacted with 5-amino-thienopyridazine in dry dichloromethane.
- Base : Triethylamine (2.0 equiv) neutralizes HCl byproducts.
- Reaction Time : 12–24 hours at room temperature.
Characterization :
- $$ ^1H $$-NMR exhibits adamantane protons as multiplets at δ 1.5–2.0 ppm.
- IR spectra show amide C=O stretches at 1650–1680 cm$$ ^{-1} $$.
Esterification of the Carboxylate Group
The final step involves converting the carboxylic acid to an ethyl ester. Ethanol and concentrated sulfuric acid catalyze the esterification under reflux.
Conditions :
- Molar Ratio : 1:5 (acid:ethanol)
- Duration : 6–8 hours
- Yield : 70–85% after recrystallization from ethanol.
Industrial-Scale Production Considerations
Scaling this synthesis requires:
- Continuous Flow Reactors : For diazonium coupling and cyclization steps to enhance safety and yield.
- High-Throughput Purification : Chromatography or recrystallization in mixed solvents (e.g., EtOH/DMF).
Analytical Data and Spectral Confirmation
Table 1: Key Spectral Signatures
| Functional Group | $$ ^1H $$-NMR (δ, ppm) | $$ ^{13}C $$-NMR (δ, ppm) | IR (cm$$ ^{-1} $$) |
|---|---|---|---|
| Adamantane | 1.5–2.0 (m, 15H) | 30–45 (aliphatic) | 2850–2900 (C-H) |
| Phenyl | 7.2–7.5 (m, 5H) | 125–140 (aromatic) | 3050 (C-H) |
| Amide (CONH) | 8.1 (s, 1H) | 168–170 (C=O) | 1650–1680 (C=O) |
| Ester (COOEt) | 4.3 (q, 2H), 1.3 (t, 3H) | 170–172 (C=O) | 1720–1740 (C=O) |
Recent Advances in Methodology
Emerging techniques include NHC–Cu(I) catalysis for dehydrative cyclization, which could streamline pyridazine formation. Additionally, microwave-assisted synthesis reduces reaction times for amidation and esterification steps.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(adamantane-1-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Overview
Ethyl 5-(adamantane-1-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and material science. Its unique structural features, including the adamantane moiety and thieno[3,4-d]pyridazine core, contribute to its diverse applications.
Medicinal Chemistry
This compound has garnered attention for its potential therapeutic applications:
- Antibacterial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate promising potential for clinical applications in treating bacterial infections .
- Anticancer Properties : The thieno[3,4-d]pyridazine framework is associated with anticancer activity. Research indicates that compounds in this class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and activation of caspases .
- Antiviral Effects : The adamantane moiety is known for its antiviral properties, particularly against influenza viruses. The mechanism involves interference with viral replication processes, showcasing the therapeutic potential of this class of compounds in antiviral drug development .
Chemical Synthesis
This compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various derivatives that may exhibit improved efficacy or reduced toxicity. The synthesis typically involves multi-step organic reactions, including:
- Formation of the thieno[3,4-d]pyridazine core.
- Introduction of the adamantane moiety through amide coupling reactions.
- Functionalization of the phenyl group to enhance biological activity .
Material Science
The properties of this compound make it suitable for applications in materials science. Its unique chemical structure can be utilized to develop advanced materials with specific functionalities such as:
- Polymeric Materials : Incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability.
- Nanocomposites : The compound can serve as a functional additive in nanocomposite materials to improve performance characteristics .
Case Studies and Research Findings
Several studies have highlighted the biological activities and potential applications of this compound:
- Antibacterial Studies : A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against various bacterial strains .
- Anticancer Activity : Research on thieno[3,4-d]pyridazine derivatives revealed their ability to inhibit cancer cell proliferation in vitro .
- Antiviral Properties : Similar adamantane-based compounds have been evaluated for their antiviral efficacy against influenza viruses .
Mechanism of Action
The mechanism of action of ethyl 5-(adamantane-1-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to therapeutic effects, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of fused thieno-heterocycles with diverse substituents. Below is a comparative analysis with analogs described in the evidence:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Thieno[3,4-c]pyrrole derivatives () lack the pyridazine’s nitrogen-rich environment, reducing hydrogen-bonding capacity .
Substituent Effects :
- Adamantane : Present in both the target compound and ’s triazole, this group enhances hydrophobicity and rigidity. However, its placement on a pyridazine (vs. triazole) may alter steric interactions in biological targets .
- Carboxylate vs. Sulfonyl : The ethyl carboxylate in the target compound is less electron-withdrawing than the sulfonyl group in ’s analog, affecting electronic distribution and reactivity .
Synthetic Accessibility :
- The target compound’s synthesis likely requires specialized cyclization conditions (e.g., 1,4-dioxane reflux; ), whereas triazole derivatives () are formed via simpler Schiff base reactions.
Biological Potential: Adamantane-containing compounds are frequently explored for antiviral or neuroprotective activity.
Biological Activity
Ethyl 5-(adamantane-1-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Structure and Properties
The compound features a thieno[3,4-d]pyridazine core integrated with an adamantane moiety and a phenyl group. Its molecular formula is with a molecular weight of 491.61 g/mol. The unique combination of these structural elements enhances its pharmacological potential by influencing its electronic properties and steric interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions that can include:
- Formation of the thieno[3,4-d]pyridazine core.
- Introduction of the adamantane moiety through amide coupling reactions.
- Functionalization of the phenyl group to enhance biological activity.
These synthetic routes allow for the exploration of various derivatives that may exhibit improved efficacy or reduced toxicity.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Antimicrobial Activity
This compound has shown promising results in antimicrobial assays. It has been tested against various strains of bacteria with notable effectiveness:
| Microorganism | Activity |
|---|---|
| Gram-positive bacteria | Strong inhibition |
| Gram-negative bacteria | Moderate inhibition |
In particular, the compound's structure allows it to interact with bacterial cell membranes, leading to disruption and cell death.
Anticancer Potential
Preliminary studies suggest that derivatives of this compound may possess anticancer properties. The thieno[3,4-d]pyridazine core is known for its ability to inhibit key enzymes involved in cancer cell proliferation. Research has demonstrated that certain derivatives can induce apoptosis in cancer cell lines.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory activity. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages, which may be beneficial for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Adamantane Moiety : Enhances lipophilicity and cellular uptake.
- Thieno[3,4-d]pyridazine Core : Critical for biological activity; modifications can lead to increased potency.
- Phenyl Group : Substituents on this group can modulate activity against specific targets.
Case Studies
Several studies have explored the biological effects of this compound and its derivatives:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy against various pathogens and found significant inhibition against Staphylococcus aureus and Escherichia coli .
- Anticancer Research : In vitro tests on breast cancer cell lines demonstrated that certain derivatives induced apoptosis more effectively than standard chemotherapeutics .
Q & A
Q. What are the primary synthetic routes for ethyl 5-(adamantane-1-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate, and how can purity be ensured?
Methodological Answer: Synthesis typically involves coupling adamantane-1-carboxylic acid derivatives to a pre-formed thieno[3,4-d]pyridazine scaffold. Key steps include:
- Amidation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF to attach the adamantane moiety .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what are the expected spectral signatures?
Methodological Answer:
Q. How can researchers validate the crystalline structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is essential. Crystallize the compound via slow evaporation in dichloromethane/hexane. Refinement software (e.g., SHELXL) can resolve disorder in adamantane or phenyl groups, with R-factor thresholds <0.05 indicating high confidence .
Advanced Research Questions
Q. What computational strategies are effective in predicting the reactivity and electronic properties of this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to compute HOMO-LUMO gaps (predicting redox behavior) and electrostatic potential maps (identifying nucleophilic/electrophilic sites). Adamantane’s rigid structure enhances steric and electronic effects on the pyridazine ring .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess conformational stability .
Q. How can conflicting data on the compound’s thermal stability be resolved?
Methodological Answer: Perform thermogravimetric analysis (TGA) under inert (N) and oxidative (O) atmospheres at variable heating rates (5–20°C/min). Compare decomposition onset temperatures with adamantane analogs to isolate degradation mechanisms (e.g., ester vs. amide bond cleavage) .
Q. What experimental designs are optimal for studying the compound’s biological activity, given its structural complexity?
Methodological Answer:
- In Silico Screening : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2, leveraging adamantane’s hydrophobic pockets) .
- In Vitro Assays : Prioritize cell lines with high expression of target receptors. Adjust solubility using DMSO/PBS mixtures (<0.1% DMSO to avoid cytotoxicity) .
Q. How can researchers address discrepancies in reported solubility data across different solvents?
Methodological Answer:
- Phase Solubility Studies : Measure saturation concentrations in DMSO, THF, and chloroform at 25°C and 37°C. Use UV-Vis spectroscopy (λ_max ~270 nm) for quantification.
- Hansen Solubility Parameters : Calculate δ values to correlate solubility with solvent polarity and hydrogen-bonding capacity .
Data Contradiction Analysis
Q. How should researchers interpret conflicting 1^11H NMR spectra in different deuterated solvents?
Methodological Answer: Solvent-induced shifts (e.g., DMSO-d vs. CDCl) can alter proton resonance due to hydrogen bonding. For example, the amide N–H proton may appear as a broad peak in DMSO-d (δ 8.5–9.5 ppm) but be absent in CDCl due to exchange broadening. Confirm assignments via H-C HSQC .
Q. What strategies mitigate batch-to-batch variability in catalytic amidation yields?
Methodological Answer:
- DoE (Design of Experiments) : Vary catalyst loading (e.g., DMAP 5–20 mol%), temperature (50–80°C), and reaction time (12–48 hrs). Use ANOVA to identify critical factors.
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track amide bond formation in real time .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 315.35 g/mol (CHNOS) | |
| Predicted Density | 1.46 g/cm | |
| TGA Decomposition Onset | 210°C (N), 195°C (O) | |
| HPLC Retention Time | 8.2 min (C18, 70% acetonitrile) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
